molecular formula C7H11N3 B1275426 N5,N5-Dimethylpyridine-2,5-diamine CAS No. 39856-52-5

N5,N5-Dimethylpyridine-2,5-diamine

Cat. No.: B1275426
CAS No.: 39856-52-5
M. Wt: 137.18 g/mol
InChI Key: OLYQLAFJZQNFCK-UHFFFAOYSA-N
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Description

N5,N5-Dimethylpyridine-2,5-diamine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Hydrogen Production

N5,N5-Dimethylpyridine-2,5-diamine is used in nickel complexes for electrochemical hydrogen production from neutral water. One such nickel complex with a diamine-tripyridine ligand exhibited a turnover number of 308,000 over 60 hours at -1.25 V vs. SHE, with a Faradaic efficiency of about 91% (Zhang et al., 2014).

Antimicrobial Agents

This compound has been synthesized as part of a series of novel N5-(2-substituted benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine for antimicrobial purposes. These compounds demonstrated significant antimicrobial activity against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).

Photochemical Reactions

This compound is involved in vapor-phase photochemical reactions. Irradiation of its vapors at specific wavelengths results in the formation of isomerization products and undergoes reactions like demethylation to yield other pyridine derivatives (Pavlik et al., 1999).

Anticancer Agent Development

Synthesized variants of this compound have shown potential as anticancer agents. They exhibited significant activity against HeLa cell lines, showing promise for future cancer treatment research (Rao, Rao, Koteswara Rao, & Maddur, 2020).

Coordination Chemistry

This compound plays a role in the formation of metal complexes. For instance, Mn2+ ion uses it as a template in the synthesis of complexes with pentagonal-bipyramidal and pentagonal-pyramidal structures (Drew et al., 1977).

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . The hazard statements include H302-H315-H318-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

5-N,5-N-dimethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10(2)6-3-4-7(8)9-5-6/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYQLAFJZQNFCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192908
Record name N5,N5-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39856-52-5
Record name N5,N5-Dimethyl-2,5-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39856-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N5,N5-Dimethylpyridine-2,5-diamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N5,N5-Dimethylpyridine-2,5-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N5,N5-dimethylpyridine-2,5-diamine
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Synthesis routes and methods I

Procedure details

The N,N-dimethyl-6-nitropyridine-3-amine obtained above is taken up in 25 mL of ethanol. After addition of 4.8 g of stannous chloride, the reaction mixture is refluxed for 30 minutes and then concentrated to dryness. The residue is chromatographed on a column of silica, eluting with a 90/10 mixture of dichloromethane and ammoniacal methanol. The fractions containing the expected product are combined and concentrated to give 750 mg of 5-dimethylaminopyridine-2-amine in the form of a pasty yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of dimethyl-(6-nitro-pyridin-3-yl)-amine (0.64 g, 3.83 mmol) in ethanol (45 mL) was treated with 10% palladium on activated carbon (203 mg). The reaction mixture was stirred under a positive pressure of hydrogen gas (balloon) at 25° C. and atmospheric pressure overnight. The catalyst was then filtered off through a pad of celite, and the celite pad was washed well with ethanol. The filtrate was concentrated in vacuo to afford N5,N5-dimethyl-pyridine-2,5-diamine (493.6 mg, 94%) as a dark red-purple oil: EI-HRMS m/e calcd for C7H11N3 (M+) 137.0953, found 137.0957.
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
203 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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